5-Ethyl-1-(4-hydroxybutyl)-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Ethyl-1-(4-hydroxybutyl)-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-(4-hydroxybutyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.
Introduction of the Hydroxybutyl Group: The hydroxybutyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxybutyl moiety.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxybutyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxybutyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a base.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-1-(4-hydroxybutyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections and cancer.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Industrial Applications: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-(4-hydroxybutyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxybutyl group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-4-carboxylic acid: Lacks the ethyl and hydroxybutyl groups, making it less hydrophobic and potentially less bioavailable.
5-Methyl-1-(4-hydroxybutyl)-1h-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, which may affect its interaction with biological targets.
Uniqueness
5-Ethyl-1-(4-hydroxybutyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group enhances its hydrophobicity, while the hydroxybutyl group improves its solubility and bioavailability.
Properties
Molecular Formula |
C9H15N3O3 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-ethyl-1-(4-hydroxybutyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O3/c1-2-7-8(9(14)15)10-11-12(7)5-3-4-6-13/h13H,2-6H2,1H3,(H,14,15) |
InChI Key |
JGVJZOLEWVFVPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1CCCCO)C(=O)O |
Origin of Product |
United States |
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